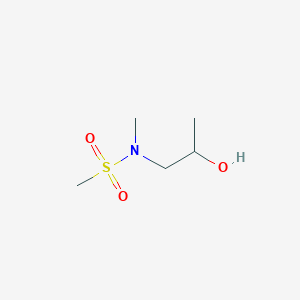

N-(2-hydroxypropyl)-N-methylmethanesulfonamide

Overview

Description

“N-(2-hydroxypropyl)methacrylamide” (HPMA) is a hydrophilic and biocompatible polymer typically used in biomedical and pharmaceutical applications, such as drug delivery, targeted therapy, imaging, and tissue engineering . It has unique and tunable properties .

Synthesis Analysis

Hyperbranched N-(2-hydroxypropyl)methacrylamide (HB-HPMA) polymers were synthesized using the same starting materials but varying the conditions to provide different physical properties in terms of molecular weight and particle size .

Chemical Reactions Analysis

Hyperbranched N-(2-hydroxypropyl)methacrylamide (HPMA) polymers were prepared with a range of molar masses and particle sizes, and with attached dyes, radiolabel or the anticancer drug gemcitabine .

Physical And Chemical Properties Analysis

Poly(N-(2-hydroxypropyl)methacrylamide) (PHPMA) has enhanced properties, biocompatibility, high rigidity (with a glass transition temperature of more than 350 K), low density, and low immunogenicity .

Scientific Research Applications

Drug Delivery Systems

HPMSA has been explored as a component in drug delivery systems. Its hydrophilic nature and biocompatibility make it suitable for encapsulating and delivering therapeutic agents. Researchers have investigated HPMSA-based nanoparticles, micelles, and liposomes for targeted drug delivery to specific tissues or cells .

Catalyst in Urethane Foam Production

N,N,N’,N’-Tetrakis(2-hydroxypropyl)ethylenediamine (a derivative of HPMSA) serves as a catalyst in the production of urethane foams. These foams find applications in insulation, packaging, and construction materials .

Thermo-Responsive Drug Solubilization

HPMSA derivatives have been employed in thermally active polymeric drug delivery systems. These systems utilize HPMSA polymers, which are non-immunogenic and biocompatible, allowing for functionalization and thermo-responsive behavior .

Safety And Hazards

Future Directions

properties

IUPAC Name |

N-(2-hydroxypropyl)-N-methylmethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO3S/c1-5(7)4-6(2)10(3,8)9/h5,7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXCXGDONMSBJFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)S(=O)(=O)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxypropyl)-N-methylmethanesulfonamide | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2'-amino-7',7'-dimethyl-2,5'-dioxo-5',6',7',8'-tetrahydro-1'H-spiro[indoline-3,4'-quinoline]-3'-carbonitrile](/img/structure/B2510496.png)

![[(1S,6S,7R)-7-Bicyclo[4.2.0]octanyl]methanesulfonyl chloride](/img/structure/B2510497.png)

![2-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2510500.png)

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4-difluorobenzamide](/img/structure/B2510510.png)

![6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2510512.png)

![(1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine](/img/structure/B2510514.png)